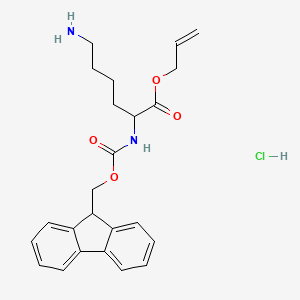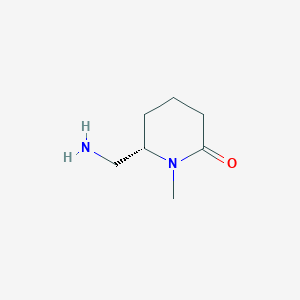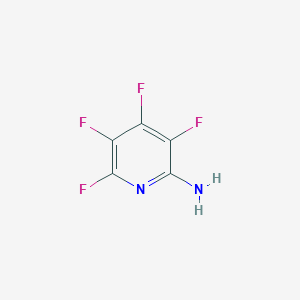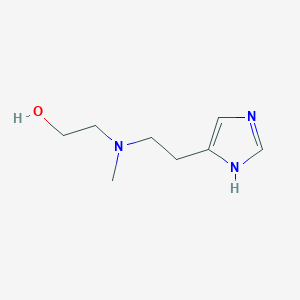
2-((2-(1H-Imidazol-4-yl)ethyl)(methyl)amino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(1H-Imidazol-4-yl)ethyl)(methyl)amino)ethanol is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and are commonly found in many pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including 2-((2-(1H-Imidazol-4-yl)ethyl)(methyl)amino)ethanol, typically involves the cyclization of amido-nitriles. One such method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using similar cyclization techniques. The scalability of these methods makes them suitable for the production of pharmaceuticals and other applications where imidazole derivatives are required .
Análisis De Reacciones Químicas
Types of Reactions
2-((2-(1H-Imidazol-4-yl)ethyl)(methyl)amino)ethanol can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: The imidazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an imidazole derivative with an additional oxygen-containing functional group, while substitution reactions may introduce new functional groups onto the imidazole ring .
Aplicaciones Científicas De Investigación
2-((2-(1H-Imidazol-4-yl)ethyl)(methyl)amino)ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-((2-(1H-Imidazol-4-yl)ethyl)(methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
1H-Imidazole, 2-ethyl-4-methyl-: Another imidazole derivative with similar structural features.
2-[(1-benzyl-1H-indol-4-yl)oxy]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide: A compound with both imidazole and indole rings.
4-({[(1-Methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoic acid: An imidazole derivative with additional functional groups.
Uniqueness
What sets 2-((2-(1H-Imidazol-4-yl)ethyl)(methyl)amino)ethanol apart from these similar compounds is its specific combination of functional groups and the unique properties conferred by the imidazole ring. This makes it particularly useful in certain applications, such as the development of specific pharmaceuticals and industrial products .
Propiedades
Fórmula molecular |
C8H15N3O |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
2-[2-(1H-imidazol-5-yl)ethyl-methylamino]ethanol |
InChI |
InChI=1S/C8H15N3O/c1-11(4-5-12)3-2-8-6-9-7-10-8/h6-7,12H,2-5H2,1H3,(H,9,10) |
Clave InChI |
VKWLDFWYNVQHNB-UHFFFAOYSA-N |
SMILES canónico |
CN(CCC1=CN=CN1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Azabicyclo[2.2.1]heptan-3-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B12823650.png)
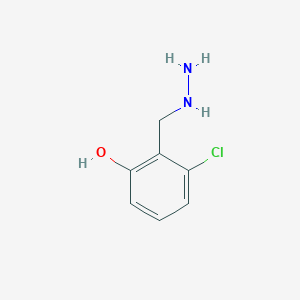


![5-((4-([1,1'-Biphenyl]-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)pentanoic acid](/img/structure/B12823665.png)
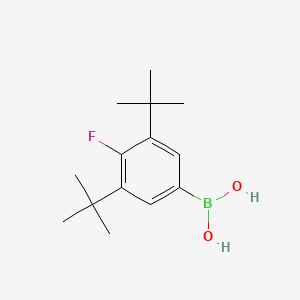
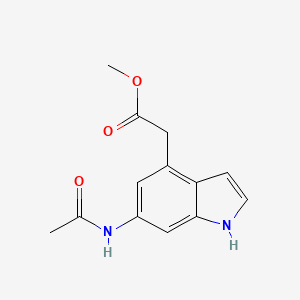
![12-hydroxy-1,8-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12823689.png)
![(14S,27R)-22,33-dimethoxy-13,28-dimethyl-28-oxido-2,5,7,20-tetraoxa-13-aza-28-azoniaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene](/img/structure/B12823690.png)
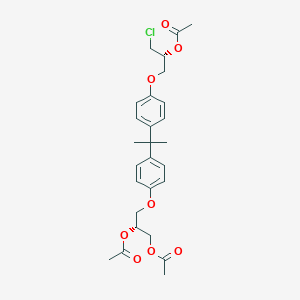
![Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B12823714.png)
